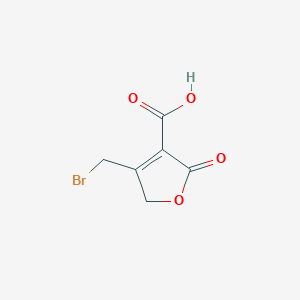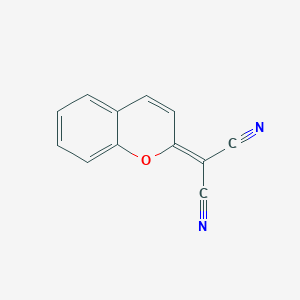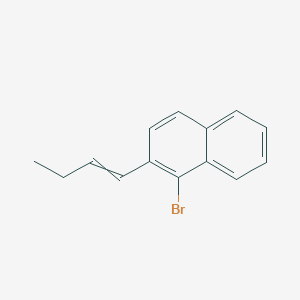
4-(Bromomethyl)-2-oxo-2,5-dihydrofuran-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Bromomethyl)-2-oxo-2,5-dihydrofuran-3-carboxylic acid is an organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a bromomethyl group attached to the furan ring, which also contains a carboxylic acid and a ketone functional group. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-2-oxo-2,5-dihydrofuran-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the bromination of a suitable precursor compound, such as 2-oxo-2,5-dihydrofuran-3-carboxylic acid, using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is typically carried out in an organic solvent such as dichloromethane at a controlled temperature to ensure selective bromination at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors to achieve higher yields and purity. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of the compound on a commercial scale .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Bromomethyl)-2-oxo-2,5-dihydrofuran-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the ketone group can lead to the formation of alcohol derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include various substituted furan derivatives, alcohols, and other functionalized compounds .
Applications De Recherche Scientifique
4-(Bromomethyl)-2-oxo-2,5-dihydrofuran-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 4-(Bromomethyl)-2-oxo-2,5-dihydrofuran-3-carboxylic acid involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzymes or the modification of proteins, thereby affecting cellular pathways and processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Bromomethyl)benzoic acid: Similar in structure but with a benzene ring instead of a furan ring.
4-(Bromomethyl)-2-oxo-2,5-dihydrofuran-3-carboxamide: An amide derivative of the compound.
Uniqueness
4-(Bromomethyl)-2-oxo-2,5-dihydrofuran-3-carboxylic acid is unique due to the presence of both a bromomethyl group and a furan ring, which imparts distinct reactivity and potential for diverse chemical transformations. Its combination of functional groups makes it a versatile intermediate in organic synthesis .
Propriétés
Numéro CAS |
13830-90-5 |
|---|---|
Formule moléculaire |
C6H5BrO4 |
Poids moléculaire |
221.01 g/mol |
Nom IUPAC |
3-(bromomethyl)-5-oxo-2H-furan-4-carboxylic acid |
InChI |
InChI=1S/C6H5BrO4/c7-1-3-2-11-6(10)4(3)5(8)9/h1-2H2,(H,8,9) |
Clé InChI |
YEBOVIOLUAZTJJ-UHFFFAOYSA-N |
SMILES canonique |
C1C(=C(C(=O)O1)C(=O)O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[2-(3,4-Dichlorophenyl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14005184.png)

![4-[(E)-(2,4-Dichlorophenyl)diazenyl]-3,5-diphenyl-1H-pyrazole-1-carbothioamide](/img/structure/B14005191.png)
![N-[4-(2-acetylhydrazinyl)-6-chloropyrimidin-5-yl]acetamide](/img/structure/B14005207.png)


![Piperazine, 1-[(aminooxy)acetyl]-4-phenyl-](/img/structure/B14005216.png)




![Ethyl 4-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzoate](/img/structure/B14005238.png)


